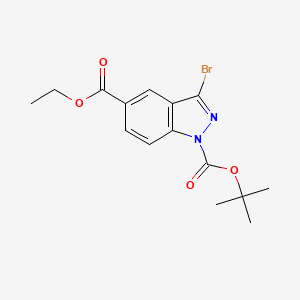
1-tert-Butyl 5-ethyl 3-bromo-1H-indazole-1,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-tert-Butyl 5-ethyl 3-bromo-1H-indazole-1,5-dicarboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 5-ethyl-1H-indazole-1,5-dicarboxylate with bromine in the presence of a suitable solvent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and cost-effectiveness .
Analyse Des Réactions Chimiques
1-tert-Butyl 5-ethyl 3-bromo-1H-indazole-1,5-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired outcome.
Hydrolysis: The ester groups in the compound can be hydrolyzed to form carboxylic acids.
Common reagents used in these reactions include strong acids or bases for hydrolysis, and specific catalysts for oxidation and reduction reactions. The major products formed depend on the type of reaction and the conditions used .
Applications De Recherche Scientifique
1-tert-Butyl 5-ethyl 3-bromo-1H-indazole-1,5-dicarboxylate is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-tert-Butyl 5-ethyl 3-bromo-1H-indazole-1,5-dicarboxylate involves its interaction with specific molecular targets. The bromine atom and ester groups play crucial roles in its reactivity and binding properties. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparaison Avec Des Composés Similaires
1-tert-Butyl 5-ethyl 3-bromo-1H-indazole-1,5-dicarboxylate can be compared with other similar compounds such as:
- 5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole
- tert-Butyl 6-bromo-1H-indole-1-carboxylate
- 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole
These compounds share structural similarities but differ in their specific functional groups and reactivity. The unique combination of tert-butyl, ethyl, and bromine groups in this compound contributes to its distinct chemical properties and applications .
Propriétés
IUPAC Name |
1-O-tert-butyl 5-O-ethyl 3-bromoindazole-1,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O4/c1-5-21-13(19)9-6-7-11-10(8-9)12(16)17-18(11)14(20)22-15(2,3)4/h6-8H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOXCSLPRLXSHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(N=C2Br)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Amino-3-(1,3-benzothiazol-2-yl)-7-chlorochromeno[2,3-b]pyridin-5-one](/img/structure/B7945919.png)
![2-Amino-3-(1,3-benzothiazol-2-yl)-7-methylchromeno[2,3-b]pyridin-5-one](/img/structure/B7945923.png)
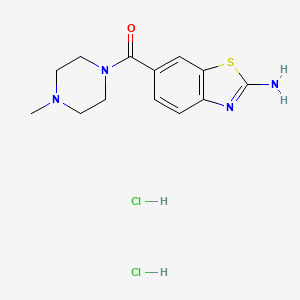
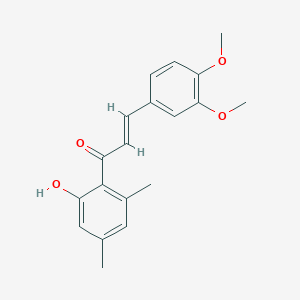
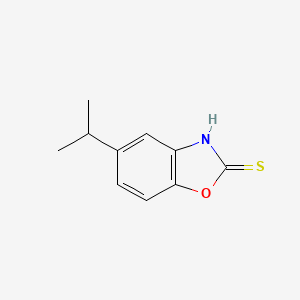
![2-Amino-7-chloro-3-(4-methyl-1,3-thiazol-2-yl)chromeno[2,3-b]pyridin-5-one](/img/structure/B7945961.png)
![2-Methyl-4-phenyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine;oxalic acid](/img/structure/B7945963.png)
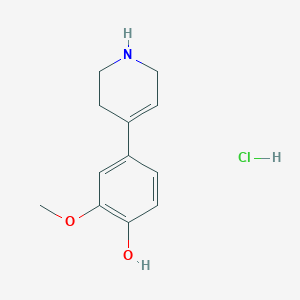
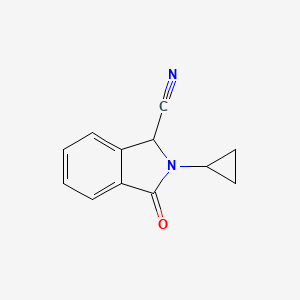
![2,6-Dichloro-4-[(methylamino)methyl]phenol hydrochloride](/img/structure/B7945982.png)


![6-[2,6-dimethyl-4-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]pyridin-1-ium-1-yl]hexanoic acid;perchlorate](/img/structure/B7946003.png)
![4-[[4-(Dimethylamino)phenyl]methoxymethyl]benzonitrile](/img/structure/B7946011.png)
